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For Researchers, Scientists, and Drug Development Professionals

Introduction
Hymenidin is a brominated pyrrole-imidazole alkaloid originally isolated from the Okinawan

marine sponge Hymeniacidon sp.. As a natural product, it has garnered significant interest

within the scientific community due to its diverse and potent biological activities. Hymenidin is

recognized as a natural antagonist of serotonergic receptors and an inhibitor of voltage-gated

potassium channels[1]. Furthermore, it demonstrates inhibitory effects on key cellular kinases,

including Cyclin-Dependent Kinase 5 (CDK5)/p25 and Glycogen Synthase Kinase-3β (GSK-

3β), and has been shown to induce apoptosis in cancer cells[2][3][4]. This guide provides a

comprehensive overview of the physicochemical properties, experimental protocols, and known

signaling pathways of Hymenidin.

Physicochemical Properties of Hymenidin
The fundamental physicochemical properties of Hymenidin are summarized in the table below.

These parameters are crucial for understanding its behavior in biological systems and for the

design of drug delivery and formulation strategies.
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Property Value Reference(s)

Molecular Formula C₁₁H₁₂BrN₅O [2][3][4][5]

Molecular Weight 310.15 g/mol [2][3][5]

Exact Mass 309.0225 Da [3][5]

IUPAC Name

N-[(E)-3-(2-amino-1H-imidazol-

5-yl)prop-2-enyl]-4-bromo-1H-

pyrrole-2-carboxamide

[3][5]

CAS Number 107019-95-4 [3][4][5]

Appearance Amorphous solid powder [3][6]

Purity
≥95% to >98% (as reported by

commercial suppliers)
[3][4][6]

Solubility
Soluble in DMSO, ethanol, or

methanol
[3][6][7]

Calculated LogP 2.497 [7]

Hydrogen Bond Donor Count 4 [5][7]

Hydrogen Bond Acceptor

Count
3 [5][7]

Rotatable Bond Count 4 [5][7]

InChI Key
KHJREOQCERRAME-

OWOJBTEDSA-N
[3][5]

SMILES
O=C(C1=CC(Br)=CN1)NC/C=

C/C2=CN=C(N)N2
[3]

Storage Conditions

Short term (days to weeks) at

0-4°C; Long term (months to

years) at -20°C. Should be

kept dry and protected from

light.

[3][6]
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Experimental Protocols
Total Synthesis
The total synthesis of Hymenidin has been successfully achieved, providing a renewable

source for this natural product and enabling the generation of analogues for structure-activity

relationship studies[8][9]. A common synthetic strategy involves the use of an imidazo[1,2-

a]pyrimidine derivative as a key intermediate. This approach circumvents the need for

expensive guanidine reagents and complex protecting group manipulations, making the

synthesis more efficient and scalable[8]. The general workflow involves the construction of the

pyrrole and imidazole ring systems followed by their coupling to form the Hymenidin
backbone.

Purification and Analysis
Post-synthesis, the crude Hymenidin product requires purification to achieve the high purity

necessary for biological assays.

Purification: High-Performance Liquid Chromatography (HPLC) is the standard method for

the purification of Hymenidin, yielding a purity of ≥97%[6].

Structural Identity Confirmation: The chemical structure and identity of the purified

Hymenidin are confirmed using standard analytical techniques:

¹H-NMR (Proton Nuclear Magnetic Resonance): To elucidate the proton environment of

the molecule and confirm the connectivity of the atoms.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern,

confirming the elemental composition[6].

Biological Activity and Signaling Pathways
Hymenidin exhibits a range of biological activities by interacting with multiple cellular targets.

Its known mechanisms of action are visualized in the diagrams below.

Key Biological Targets and Cellular Effects
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Hymenidin's diverse biological effects stem from its ability to modulate the activity of several

key proteins involved in neuronal signaling and cell cycle regulation. It acts as an antagonist at

serotonergic receptors and an inhibitor of voltage-gated potassium channels, which are crucial

for neuronal excitability[1]. Furthermore, Hymenidin inhibits the kinases CDK5/p25 and GSK-

3β, which are implicated in neurodegenerative diseases and cancer[4][6][10][11]. The inhibition

of these kinases is also linked to its ability to induce apoptosis in cancer cells[2].
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Figure 1: Hymenidin's multifactorial mechanism of action.

General Workflow for Synthesis and Purification
The production of high-purity Hymenidin for research and development follows a structured

workflow. This begins with the chemical synthesis from precursor materials, followed by
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purification of the crude product, and finally, rigorous analytical confirmation of the structure

and purity of the final compound.
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Figure 2: General workflow for Hymenidin synthesis and quality control.

Conclusion
Hymenidin is a marine-derived natural product with a compelling profile of biological activities.

Its well-defined physicochemical properties and the availability of a total synthesis route make it

an attractive molecule for further investigation in drug discovery and development. The

multifaceted mechanism of action, targeting key proteins in neurotransmission and cell

signaling, suggests its potential therapeutic application in neurological disorders and oncology.

This guide provides a foundational understanding for researchers and scientists to explore the

full potential of Hymenidin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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